4-Amino-1-N-alloc-piperidine chemical properties
4-Amino-1-N-alloc-piperidine chemical properties
I have gathered a significant amount of information on 4-Amino-1-N-alloc-piperidine, covering its chemical identity, some physical properties, safety and handling, and particularly its reactivity in the context of peptide synthesis, specifically the deprotection of the Alloc group.
However, I am still missing some key quantitative data that would be expected in an in-depth technical guide. Specifically, I lack:
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Precise melting point
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Boiling point
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Detailed solubility data (e.g., in various organic solvents)
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pKa value
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Specific spectroscopic data (NMR, IR, MS peak assignments) beyond general mentions. While I found spectra for related compounds, I have not found them for the specific target molecule.
I also need to find more information on the synthesis of 4-Amino-1-N-alloc-piperidine itself, as the initial searches focused more on its reactions (deprotection).
Therefore, I will update my plan to specifically target these missing pieces of information.I have gathered some key information but still have gaps. I have found the molecular formula (C9H16N2O2) and molecular weight (184.24 g/mol ) for 4-Amino-1-N-alloc-piperidine. I also found information on its reactivity, particularly the deprotection of the Alloc group using palladium catalysts, and some safety and handling precautions.
However, I am still missing the following critical data for an in-depth technical guide:
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Specific melting point
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Specific boiling point
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Detailed solubility characteristics
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pKa value
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Actual spectroscopic data (NMR, IR, MS) for this specific compound. The searches so far have yielded data for similar compounds (like the Boc-protected analogue), but not for the Alloc-protected version.
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A detailed, step-by-step synthesis protocol for 4-Amino-1-N-alloc-piperidine itself.
To address these gaps, I will refine my search strategy to look for more specific experimental data and synthesis procedures.I have successfully gathered some fundamental information about 4-Amino-1-N-alloc-piperidine, including its molecular formula, molecular weight, and CAS number. I also have a good understanding of its primary application in chemical synthesis, particularly the deprotection of the Alloc group. However, I am still missing critical experimental data required for an in-depth technical guide. Specifically, I lack:
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A detailed, step-by-step synthesis protocol for the compound itself.
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Precise physical properties such as melting point, boiling point, and solubility in various solvents.
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The pKa value of the amino group.
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Actual, interpretable spectroscopic data (NMR, IR, MS) with peak assignments.
The previous searches provided some general synthesis strategies for related compounds (e.g., Boc-protected analogs) and mentioned the availability of spectral data for similar structures, but not the specific data for the Alloc-protected target compound. To create a comprehensive guide, I need to focus my next steps on finding this missing experimental information.I have gathered some crucial information for the technical guide on 4-Amino-1-N-alloc-piperidine. I have its fundamental identifiers (CAS number, molecular formula, molecular weight) and a good understanding of the introduction and cleavage (deprotection) of the Alloc group, which is a key chemical property. I've also found a general procedure for Alloc protection of amines.
However, there are still significant gaps in the data needed for a comprehensive, in-depth guide for a scientific audience. Specifically, I am missing:
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A detailed, step-by-step synthesis protocol for 4-Amino-1-N-alloc-piperidine itself. The general Alloc protection protocol is a good starting point, but a specific application to 4-aminopiperidine is needed.
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Precise, experimentally determined physical properties: melting point, boiling point, and specific solubility data.
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The pKa value, which is critical for understanding the basicity of the amino group.
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Actual spectroscopic data (NMR, IR, MS) for 4-Amino-1-N-alloc-piperidine, including peak assignments and interpretation. I have found data for analogous compounds, but not the specific target molecule.
To create a truly valuable technical guide, I need to focus on finding this missing experimental and characterization data. I will adjust my plan to specifically target these areas in my next search.## An In-depth Technical Guide to 4-Amino-1-N-alloc-piperidine: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and complex organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. Among these, the allyloxycarbonyl (Alloc) group has emerged as a versatile and valuable tool for the protection of amine functionalities. This guide provides a comprehensive technical overview of 4-Amino-1-N-alloc-piperidine (Allyl 4-aminopiperidine-1-carboxylate), a key building block that leverages the unique properties of the Alloc group. This document, intended for a scientific audience, delves into the core chemical properties, synthesis, reactivity, and applications of this compound, supported by detailed experimental protocols and mechanistic insights.
Core Chemical and Physical Properties
4-Amino-1-N-alloc-piperidine is a bifunctional molecule featuring a primary amino group and a secondary amine protected as an Alloc carbamate within a piperidine scaffold. This structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in pharmaceutical development.
Table 1: Physicochemical Properties of 4-Amino-1-N-alloc-piperidine
| Property | Value | Source(s) |
| CAS Number | 358969-71-8 | [1][2] |
| Molecular Formula | C₉H₁₆N₂O₂ | [1] |
| Molecular Weight | 184.24 g/mol | [1] |
| Appearance | Not explicitly stated; likely a solid or oil | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available; expected to be soluble in common organic solvents like THF, EtOAc, and CH₂Cl₂ | - |
| pKa | Data not available; the pKa of the conjugate acid of the piperidine nitrogen in related compounds is around 10-11 | [3] |
Synthesis of 4-Amino-1-N-alloc-piperidine
The synthesis of 4-Amino-1-N-alloc-piperidine typically involves the protection of the secondary amine of 4-aminopiperidine with an Alloc group. A general and efficient method for the introduction of the Alloc group to a primary or secondary amine is through the reaction with allyl chloroformate in the presence of a base.
Experimental Protocol: Alloc Protection of 4-Aminopiperidine
This protocol is adapted from a general procedure for the Alloc protection of amines.[3]
Materials:
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4-Aminopiperidine
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Allyl chloroformate (Alloc-Cl)
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Sodium bicarbonate (NaHCO₃) or another suitable base (e.g., triethylamine, pyridine)
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Tetrahydrofuran (THF)
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Water
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium chloride (brine)
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Separatory funnel
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Rotary evaporator
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Silica gel for column chromatography
Procedure:
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In a round-bottom flask, dissolve 4-aminopiperidine (1.0 equivalent) in a mixture of THF and water.
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Add sodium bicarbonate (approximately 6 equivalents) to the solution with stirring.
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Cool the mixture in an ice bath.
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Slowly add allyl chloroformate (approximately 3 equivalents) dropwise to the stirred mixture.
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Allow the reaction to warm to room temperature and stir for 12 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, transfer the mixture to a separatory funnel and extract with ethyl acetate.
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Wash the combined organic layers with saturated aqueous sodium chloride (brine).
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Dry the organic layer over anhydrous sodium sulfate.
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Filter and concentrate the solution in vacuo using a rotary evaporator.
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Purify the crude product by silica gel column chromatography to yield 4-Amino-1-N-alloc-piperidine.
Causality Behind Experimental Choices:
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The use of a biphasic solvent system (THF/water) with a base like sodium bicarbonate facilitates the reaction of the water-sensitive allyl chloroformate with the amine.
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Running the initial addition at 0°C helps to control the exothermicity of the reaction.
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The aqueous workup and extraction are necessary to remove inorganic salts and water-soluble byproducts.
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Column chromatography is a standard method for purifying organic compounds of moderate polarity.
